molecular formula C8H9BO4 B065397 3-Borono-4-methylbenzoic acid CAS No. 170230-88-3

3-Borono-4-methylbenzoic acid

Cat. No. B065397
CAS RN: 170230-88-3
M. Wt: 179.97 g/mol
InChI Key: OEGYTHZGLBLPCE-UHFFFAOYSA-N
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Description

3-Borono-4-methylbenzoic acid is a chemical compound with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is a solid at room temperature and is stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of 3-Borono-4-methylbenzoic acid can be represented by the SMILES string Cc1ccc(cc1B(O)O)C(O)=O . The InChI key for this compound is OEGYTHZGLBLPCE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Borono-4-methylbenzoic acid is a solid at room temperature . Its exact density, boiling point, and melting point are not specified in the available resources.

Scientific Research Applications

Synthesis of Biphenyl Amides

3-Borono-4-methylbenzoic acid has been used in the synthesis of biphenyl amides . Biphenyl amides are important compounds in medicinal chemistry and have a wide range of biological activities.

Synthesis of 2-Benzazepine-4-acetic Acid Derivative

This compound is also used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to have various pharmacological properties.

Analog of Nonpeptide GPIIb/IIIa Antagonist

3-Borono-4-methylbenzoic acid serves as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of antiplatelet agents that prevent platelet aggregation and thrombus formation in the blood vessels.

Synthesis of O-Spiro C-Aryl Glucosides

It has been used in the synthesis of O-spiro C-aryl glucosides . These compounds are known for their antidiabetic properties.

Catalytic Agent

3-Borono-4-methylbenzoic acid is used as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Petrochemical Additive

This compound is also used as a petrochemical additive . Additives are substances added to products in small quantities to achieve certain properties. In petrochemicals, additives can improve the efficiency and performance of the products.

Safety and Hazards

3-Borono-4-methylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment while handling this compound .

properties

IUPAC Name

3-borono-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGYTHZGLBLPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597069
Record name 3-Borono-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170230-88-3
Record name 3-Borono-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170230-88-3
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Synthesis routes and methods

Procedure details

3-Bromo-4-methylbenzoic acid (11.00 g, 51.2 mmol) was dissolved in anhydrous THF (150 ml) under argon in a 500 ml 3-necked round bottom flask fitted with two dropping funnels and argon inlet. The stirred solution was cooled to −78° C. and n-BuLi (1.6M in hexane, 60.7 ml, 97.0 mmol) was added drop wise from a dropping funnel (during 1 h). After completion of the addition, the solution was stirred at −78° C. for another 1 h. To this, B(OMe)3 (17.7 ml, 159.0 mmol) was added slowly from a second dropping funnel. The mixture was stirred 1 h at −78° C. and then warmed up to room temperature overnight. The solvent was evaporated under reduced pressure. The crude product was dissolved in ether and poured into aqueous HCl (1N). The mixture was extracted with ether (3×150 ml), and the combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and evaporated to dryness. The crude product was purified using an ISCO system (220 g silica column, hexane/EtOAc gradient and later DCM/MeOH gradient). The impurities washed off in hexane/EtOAc and the pure product eluted in MeOH/DCM (5:95) solvent mixture to give 3.3 g (33% yield) of pure SKC-01-126. 1H NMR (400 MHz, Acetone-d6) δ 12.10 (br s, 1H), 8.16 (s, 1H), 7.90-7.63 (m, 1H), 7.11 (d, J=7.9 Hz, 1H), 2.42 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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